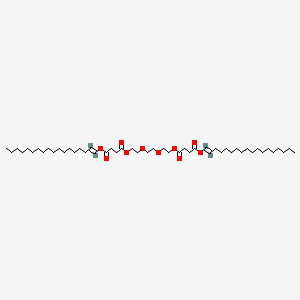
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen atoms and long hydrocarbon chains, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and oxidizing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as chromatography and crystallization are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution Reactions: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Applications De Recherche Scientifique
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid can be compared with other similar compounds, such as:
Octadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Similar structure but with different hydrocarbon chain lengths.
Hexadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid: Another similar compound with shorter hydrocarbon chains.
This compound derivatives: Modified versions of the compound with additional functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
93882-50-9 |
|---|---|
Formule moléculaire |
C50H90O10 |
Poids moléculaire |
851.2 g/mol |
Nom IUPAC |
1-O-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C50H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-57-47(51)35-37-49(53)59-45-43-55-41-42-56-44-46-60-50(54)38-36-48(52)58-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-46H2,1-2H3/b39-33+,40-34+ |
Clé InChI |
QMDWHYKBEIKRGZ-CFTRLRGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


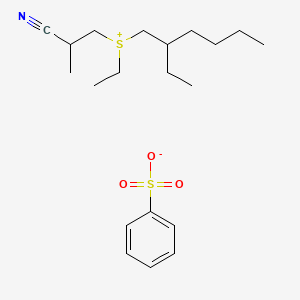
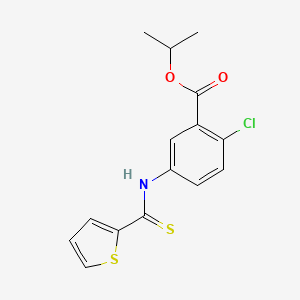
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
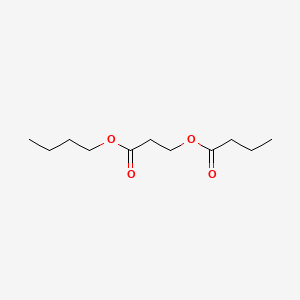
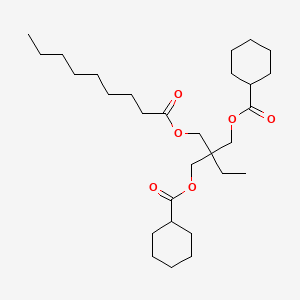

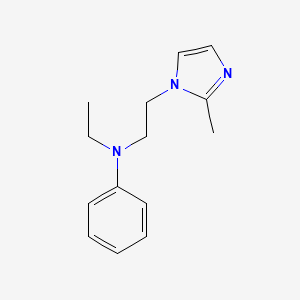
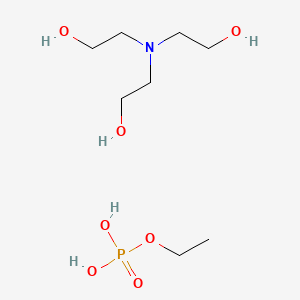

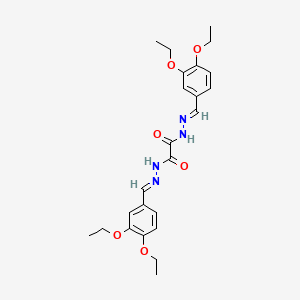
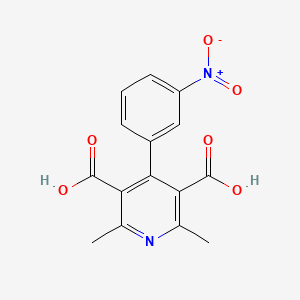

![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)

